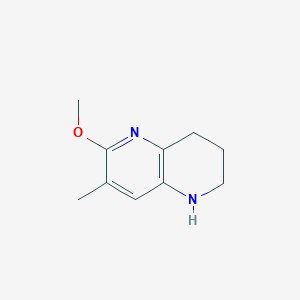

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Properties

IUPAC Name |

6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-9-8(4-3-5-11-9)12-10(7)13-2/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRNGYXMCMMMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196847 | |

| Record name | 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820716-83-3 | |

| Record name | 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820716-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches to 1,5-Naphthyridines

The synthesis of 1,5-naphthyridine derivatives, including substituted tetrahydro forms, typically employs two broad strategies:

Cyclization Reactions: These involve the formation of the bicyclic 1,5-naphthyridine core via intramolecular cyclizations of aminopyridine precursors with aldehydes or ketones under oxidative or acidic conditions. Catalysts such as iodine, sodium nitrite, or manganese oxides are commonly used to facilitate these transformations. For example, 3-amino-4-methylpyridine reacts with acetaldehyde to form methyl-substituted naphthyridines, and similarly, 6-methoxy-3-aminopyridine can be used to introduce methoxy substitution in the product.

Cycloaddition Reactions: These include Diels-Alder type [4+2] cycloadditions and other pericyclic processes that build the bicyclic framework regio- and stereoselectively. This method allows for control over stereochemistry and substitution patterns, which is crucial for obtaining tetrahydro derivatives with defined stereocenters.

Specific Preparation of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

The preparation of this compound can be viewed as a multi-step process involving:

Starting Materials: The synthesis often begins with 6-methoxy-3-aminopyridine or related substituted aminopyridines, which provide the nitrogen heteroatoms and substitution pattern necessary for the naphthyridine core.

Cyclization to Form the 1,5-Naphthyridine Core: Using aldehydes such as acetaldehyde for methyl substitution, the aminopyridine undergoes condensation and oxidative cyclization. Catalysts like iodine in dioxane/water mixtures or m-nitrobenzenesulfonate sodium (m-NO2PhSO3Na) have been shown to improve yields and reproducibility.

Partial Reduction to Tetrahydro Derivative: The aromatic 1,5-naphthyridine is subsequently reduced to the 1,2,3,4-tetrahydro form. This step can be achieved via catalytic hydrogenation methods. Ruthenium-based catalysts with chiral ligands have been successfully employed to perform asymmetric hydrogenation, allowing for enantioselective synthesis of tetrahydro-1,5-naphthyridines with good to excellent enantioselectivities.

Enantioselective Synthesis Considerations

While the above methods provide the tetrahydro scaffold, achieving enantioselectivity is critical for pharmaceutical applications. Recent advances include:

Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation: This method enables the reduction of dihydro or aromatic naphthyridines to the tetrahydro form with control over stereochemistry. It is particularly effective for 1,5-naphthyridines substituted with methoxy and methyl groups, which are sensitive to reaction conditions.

Avoidance of Chromatographic Purification: New synthetic routes have been developed that eliminate the need for chromatography or distillation, enhancing scalability and industrial applicability.

Representative Synthetic Route Summary

Research Findings and Optimization Data

Catalyst Efficiency: Iodine in dioxane/water solvent systems provides a recyclable and cost-effective catalyst for the cyclization step with reproducible yields.

Oxidant Selection: m-NO2PhSO3Na as an oxidant improves the yield and reproducibility compared to iodine alone, especially in the formation of 1,5-naphthyridine cores with methoxy and methyl substitutions.

Hydrogenation Conditions: Ruthenium-based catalysts enable asymmetric hydrogenation at mild conditions, producing tetrahydro derivatives with high enantiomeric ratios (up to 83:17 or better), which is essential for biologically active compounds.

Scale-Up Potential: The synthetic routes avoid hazardous reagents and extreme conditions, making them suitable for scale-up and industrial manufacturing.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: This compound can also be reduced under suitable conditions to yield reduced forms of the naphthyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,5-naphthyridines exhibit significant anticancer activity. For example, studies have shown that compounds with similar structures can inhibit tubulin polymerization and induce apoptosis in cancer cells. Specifically, certain naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves disruption of critical cellular pathways such as the PI3K/AKT/mTOR signaling pathway .

Antimicrobial Activity

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has also been investigated for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial strains. The structure-activity relationship studies suggest that modifications to the naphthyridine core can enhance antimicrobial potency .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of naphthyridine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against several cancer cell lines. One compound demonstrated an IC50 value as low as 0.6 µM against U-937 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related naphthyridine compounds. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Comparative Data Table

| Compound | IC50 (µM) | Activity | Target |

|---|---|---|---|

| 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 0.6 | Cytotoxicity | U-937 Cancer Cells |

| Naphthyridine Derivative A | 0.52 | Antiproliferative | MCF-7 Breast Cancer Cells |

| Naphthyridine Derivative B | 3.5 | Antibacterial | Various Bacterial Strains |

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,5-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparison with key analogues:

Key Observations :

- Methoxy vs.

- Halogenation : Brominated derivatives (e.g., 6-Bromo) serve as intermediates for further functionalization via Suzuki coupling .

- Bulkier Groups : 6-Isopropoxy-8-methoxy (CAS 1706461-91-7) increases steric hindrance, which may affect binding affinity in drug design .

Pharmacological Potential

- 6-Methoxy-tetrahydro-β-carboline (CAS 7481-89-2) elevates serotonin levels, indicating methoxy-substituted tetrahydroheterocycles may modulate 5-HT receptors .

- 2-Acyl-1,5-naphthyridines are highlighted as pharmacologically relevant, particularly for kinase inhibition .

Availability and Purity

Biological Activity

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is . Its structure includes a methoxy group and a methyl group attached to a tetrahydronaphthyridine core. The compound's structural characteristics contribute to its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of naphthyridine derivatives. Specifically, 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has shown promising results in inhibiting tumor cell proliferation. A study conducted on various cancer cell lines indicated that this compound can induce apoptosis and cell cycle arrest at the G2/M phase. The mechanism involves the activation of intrinsic apoptotic pathways and modulation of key regulatory proteins involved in cell survival and death .

Antimicrobial Properties

In addition to its antitumor effects, 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Synthesis and Characterization

The synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves cyclization reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity. For instance, a method utilizing iodine as a catalyst has been reported to produce high yields with good reproducibility .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Cancer Cells : In vitro experiments demonstrated that treatment with 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine led to a dose-dependent decrease in cell viability in human breast cancer cells. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

- Antimicrobial Testing : A comprehensive screening against various bacterial strains revealed that this compound possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development into new antimicrobial agents .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive/negative bacteria |

Table 2: Synthesis Methods

| Method | Yield (%) | Notes |

|---|---|---|

| Iodine-catalyzed | 70-80 | High reproducibility |

| Traditional cyclization | 50-60 | Requires purification |

Q & A

Q. What synthetic methodologies are effective for preparing 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction conditions influence yield?

The Horner–Wadsworth–Emmons (HWE) reaction is a robust method for constructing the tetrahydronaphthyridine core. For example, phosphoramidate intermediates (e.g., diethyl phosphonate derivatives) react with aldehydes under basic conditions (e.g., K₂CO₃) to form the desired scaffold. Yields are highly dependent on solvent choice (THF or DMF) and temperature control, with optimized protocols achieving ~60–70% efficiency . Methoxy and methyl groups are typically introduced via nucleophilic substitution (e.g., alcoholysis of chloro precursors using KOH/MeOH with crown ethers to enhance reactivity, as in , yielding 67% after 7 h reflux) .

Q. How is regioselectivity controlled during functionalization of the 1,5-naphthyridine core?

Regioselectivity in substitution reactions (e.g., halogenation or alkoxylation) is governed by electronic and steric factors. For instance, the 7-chloro substituent in ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate undergoes preferential substitution at the 7-position due to electron-withdrawing effects of the ester group, enabling selective methoxy introduction . Crown ether additives further enhance reactivity in sterically hindered positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. How do solvent and catalyst choices impact purification of intermediates?

Polar aprotic solvents (e.g., MeCN) improve solubility of intermediates, while catalysts like dibenzo-18-crown-6 enhance reaction rates in alcoholysis. Post-synthesis, column chromatography (silica gel, EtOAc/hexane) is standard, though HPLC may be required for diastereomer separation .

Q. What are the stability considerations for storage and handling?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at −20°C in amber vials. Degradation products (e.g., oxidized naphthyridines) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electron density distributions, identifying reactive sites for functionalization. For example, modifying the 4-oxo group in 1,5-naphthyridines alters H-bonding potential, which correlates with integrin-binding affinity in arginine mimetics . Docking studies with target proteins (e.g., kinases) further prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antiproliferative or antimicrobial activity often arise from assay variability (e.g., cell line specificity). Systematic SAR studies using standardized protocols (e.g., MTT assays across multiple cell lines) and meta-analyses of IC₅₀ values are critical. For example, morpholino-thieno[2,3-c][2,7]naphthyridines show variable activity against Gram-positive vs. Gram-negative bacteria due to membrane permeability differences .

Q. How are cross-coupling reactions applied to diversify the 1,5-naphthyridine scaffold?

Suzuki-Miyaura couplings enable aryl/heteroaryl introductions at halogenated positions. For example, Pd-catalyzed coupling of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate with boronic acids generates biaryl derivatives, while Cu-catalyzed amidations add heterocyclic side chains . Microwave-assisted conditions reduce reaction times from hours to minutes .

Q. What mechanistic insights explain the anti-cancer activity of 1,5-naphthyridine derivatives?

Derivatives like imidazo[1,2-a]naphthyridines intercalate DNA and inhibit topoisomerase II, as shown via fluorescence displacement assays and comet assays. Substituents at the 3-position (e.g., carboxylates) enhance intercalation by increasing planarity and electrostatic interactions with phosphate backbones .

Q. How can photophysical properties be exploited for non-biological applications?

Electron-deficient 1,5-naphthyridines exhibit strong fluorescence and charge transport properties. For instance, tetracyclic lactam derivatives serve as electron-accepting materials in organic photovoltaics, achieving power conversion efficiencies >8% due to broad-bandgap absorption and low recombination losses .

Key Data from Literature

| Reaction Type | Conditions | Yield | Key Reference |

|---|---|---|---|

| HWE-based cyclization | K₂CO₃, THF, 0°C→rt | 67% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, DME, 80°C | 82% | |

| Methoxy substitution | KOH, MeOH, dibenzo-18-crown-6 | 67% | |

| Anti-cancer activity (IC₅₀) | HeLa cells, imidazo-naphthyridines | 1.2 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.